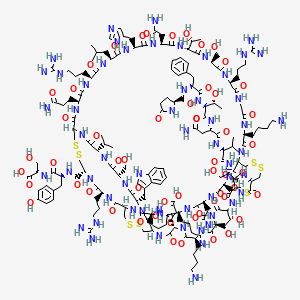
(2,4,5-Trifluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4,5-Trifluorophenyl)acetaldehyde” is a chemical compound derived from 2,4,5-Trifluorobenzeneacetic Acid . It is used in the synthesis of EGFR/ErbB-2-kinase inhibitors and new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors .
Synthesis Analysis
The synthesis of “(2,4,5-Trifluorophenyl)acetaldehyde” involves several steps. One method starts from the same aldehyde precursor and involves at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction . The target molecule was obtained in 2–5 steps from the aldehyde, with ee up to >99% and in 36–62% isolated yield .Molecular Structure Analysis
The molecular formula of “(2,4,5-Trifluorophenyl)acetaldehyde” is C8H5F3O . It has a molecular weight of 174.12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,4,5-Trifluorophenyl)acetaldehyde” include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction . These reactions are part of the biocatalytic steps in retrosynthetic analysis .Physical And Chemical Properties Analysis
The boiling point of “(2,4,5-Trifluorophenyl)acetaldehyde” is predicted to be 196.8±35.0 °C . Its density is predicted to be 1.317±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Preparation of 2,4,5-Trifluorophenylacetic Acid
“(2,4,5-Trifluorophenyl)acetaldehyde” can be used in the preparation of 2,4,5-trifluorophenylacetic acid . This acid is a useful intermediate for the preparation of various pharmacologically active compounds .
Synthesis of Dipeptidyl Peptidase-4 Inhibitors
Trifluorophenylacetic acids, which can be prepared from “(2,4,5-Trifluorophenyl)acetaldehyde”, are used in the preparation of inhibitors of the dipeptidyl peptidase-4 enzyme . These inhibitors are useful in treating diabetes, particularly type 2 diabetes .
Production of Sitagliptin
One of the active ingredients in the drug Sitagliptin, which is commercially available under the brand name Januvia, is 2,4,5-trifluorophenylacetic acid . This acid is a key intermediate for the synthesis of Sitagliptin and can be prepared from "(2,4,5-Trifluorophenyl)acetaldehyde" .
Mecanismo De Acción
Target of Action
(2,4,5-Trifluorophenyl)acetaldehyde is a chemical compound used in the synthesis of EGFR/ErbB-2-kinase inhibitors . These inhibitors are designed to block the action of the EGFR/ErbB-2 kinase, an enzyme that plays a crucial role in the signaling pathway leading to cell growth and survival.
Biochemical Pathways
(2,4,5-Trifluorophenyl)acetaldehyde is involved in the synthesis of kinase inhibitors, which play a role in the EGFR/ErbB-2 signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting the kinase enzyme, the signaling pathway is disrupted, leading to decreased cell growth and survival.
Result of Action
The primary result of the action of (2,4,5-Trifluorophenyl)acetaldehyde is the inhibition of the kinase enzyme in the EGFR/ErbB-2 signaling pathway . This leads to a disruption in the signaling pathway, resulting in decreased cell growth and survival. This makes (2,4,5-Trifluorophenyl)acetaldehyde a potential candidate for use in cancer therapies, particularly in cancers that exhibit overactive EGFR/ErbB-2 signaling.
Action Environment
The action, efficacy, and stability of (2,4,5-Trifluorophenyl)acetaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can react with the compound, and the temperature. For instance, the compound is stored and transported at room temperature , suggesting that it is stable under these conditions.
Propiedades
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGUFAPXHXFYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695178 |
Source


|
| Record name | (2,4,5-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trifluorophenyl)acetaldehyde | |
CAS RN |
111991-20-9 |
Source


|
| Record name | 2,4,5-Trifluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,5-Trifluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)



![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)


![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)

![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)